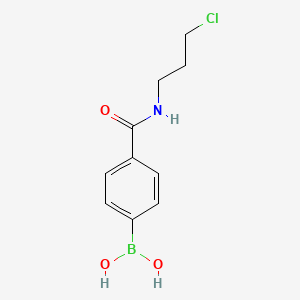

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Übersicht

Beschreibung

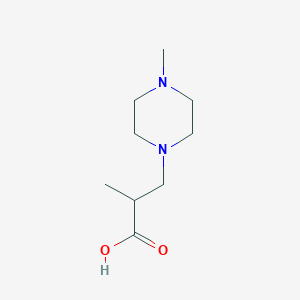

“(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 874460-03-4. It has a molecular weight of 241.48 and its IUPAC name is 4-{[(3-chloropropyl)amino]carbonyl}phenylboronic acid . The compound is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

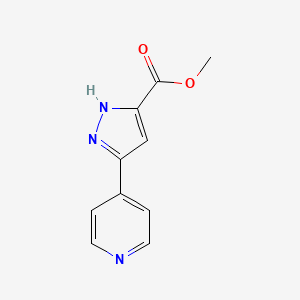

The InChI code for this compound is 1S/C10H13BClNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³ . Other properties such as boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified in the retrieved data. The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 1.22 .Wissenschaftliche Forschungsanwendungen

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBA) demonstrate notable applications in optical modulation and saccharide recognition. They serve as binding ligands to diols, which are crucial for saccharide detection. Their structure allows them to anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. For instance, a series of phenyl boronic acids conjugated with polyethylene glycol enables the aqueous dispersion of single-walled carbon nanotubes and their response to saccharide binding, revealing a clear link between their structure and photoluminescence properties (Mu et al., 2012).

Fluorescence Quenching Studies

In fluorescence quenching studies, boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been explored. Their interaction with aniline in various alcohols at room temperature demonstrates significant insights into the behavior of these compounds in different environments (Geethanjali et al., 2015).

Synthesis and Structural Analysis

The synthesis of derivatives like amino-3-fluorophenyl boronic acid highlights their potential in creating glucose sensing materials that operate at physiological pH. These derivatives are useful in various synthetic chemistry applications, including Suzuki cross-coupling reactions and Diels-Alder reactions (Das et al., 2003).

Complexing Glycosides in Neutral Water

New classes of carbohydrate-binding boronic acids have been developed, demonstrating the ability to complex model glycopyranosides under physiologically relevant conditions. This discovery is pivotal for the design of oligomeric receptors and sensors, potentially expanding the applications of boronic acids in recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).

Screening Phosphorescent and Mechanoluminescent Materials

The cyclic esterification of aryl boronic acids with dihydric alcohols offers a novel approach for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This method has been applied to non-RTP and ML active phenylboronic acids, leading to the discovery of new RTP emitters and ML dyes with varied optical properties (Zhang et al., 2018).

Relay Fluorescence Recognition in Living Cells

A boronic acid derivative functionalized with a specific moiety has been synthesized for use as a relay fluorescence probe for Fe3+ ions and F- ions, demonstrating high selectivity and sensitivity under physiological conditions. This discovery is significant for applications in water sample analysis and bioimaging in living cells (Selvaraj et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

[4-(3-chloropropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNOFJBHOAQAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657447 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid | |

CAS RN |

874460-03-4 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)

![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)

![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

amine](/img/structure/B1418591.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)